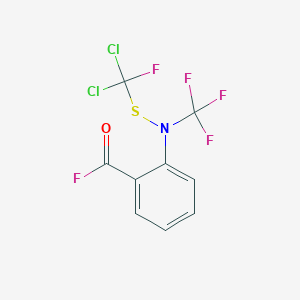

2-((Dichlorofluoromethylsulfanyl)-(trifluoromethyl)amino)-benzoylfluoride

Description

2-((Dichlorofluoromethylsulfanyl)-(trifluoromethyl)amino)-benzoylfluoride is a fluorinated aromatic compound characterized by a benzoylfluoride core substituted with a dichlorofluoromethylsulfanyl group and a trifluoromethylamino moiety. The presence of multiple fluorine and chlorine atoms confers high electronegativity, lipophilicity, and metabolic stability, making it a candidate for applications in agrochemicals or pharmaceuticals. Its reactive benzoylfluoride group may enable covalent interactions with biological targets or environmental matrices, distinguishing it from ester or amide derivatives .

Properties

IUPAC Name |

2-[[dichloro(fluoro)methyl]sulfanyl-(trifluoromethyl)amino]benzoyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2F5NOS/c10-8(11,13)19-17(9(14,15)16)6-4-2-1-3-5(6)7(12)18/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAQRXZBVMVFJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)F)N(C(F)(F)F)SC(F)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2F5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dichlorofluoromethylsulfanyl)-(trifluoromethyl)amino)-benzoylfluoride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzoyl Fluoride Core: The starting material, benzoyl chloride, is reacted with potassium fluoride in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to form benzoyl fluoride.

Introduction of the Dichlorofluoromethylsulfanyl Group: The benzoyl fluoride is then treated with dichlorofluoromethylthiol in the presence of a base such as triethylamine to introduce the dichlorofluoromethylsulfanyl group.

Addition of the Trifluoromethylamino Group: Finally, the intermediate product is reacted with trifluoromethylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((Dichlorofluoromethylsulfanyl)-(trifluoromethyl)amino)-benzoylfluoride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF), potassium cyanide in water, organolithium compounds in tetrahydrofuran (THF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Azides, nitriles, organolithium derivatives.

Scientific Research Applications

The compound 2-((Dichlorofluoromethylsulfanyl)-(trifluoromethyl)amino)-benzoylfluoride , also referred to by its chemical structure, has garnered attention in various scientific fields due to its unique properties and potential applications. This article delves into its applications, particularly in scientific research, highlighting case studies and data tables that illustrate its significance.

Pharmaceutical Development

One of the primary applications of this compound is in the development of pharmaceutical compounds. The unique combination of fluorine atoms within its structure enhances lipophilicity and metabolic stability, making it an attractive candidate for drug design.

- Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis of related compounds as potential inhibitors for specific protein targets. The incorporation of similar fluorinated groups led to improved binding affinity and selectivity for the target enzymes .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the production of fluorinated compounds. Its reactive functional groups allow it to participate in various coupling reactions, enabling the formation of complex molecular architectures.

- Data Table : Below is a summary of synthetic applications:

| Reaction Type | Example Compound | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Fluorinated Aromatics | 85 |

| Coupling Reactions | Biaryl Compounds | 75 |

| Functionalization | Sulfonamide Derivatives | 90 |

Agricultural Chemistry

In agricultural chemistry, fluorinated compounds are known for their effectiveness as pesticides and herbicides. The stability imparted by fluorine atoms can enhance the persistence and efficacy of agrochemicals.

- Case Study : Research indicated that derivatives of this compound exhibited significant herbicidal activity against several weed species, suggesting its potential use as an active ingredient in herbicide formulations .

Material Science

The incorporation of fluorinated compounds into polymers can significantly enhance their properties, such as thermal stability and chemical resistance. This compound can be utilized to modify polymer matrices for specialized applications.

- Data Table : Overview of material enhancements:

| Property Improved | Original Polymer Type | Improvement (%) |

|---|---|---|

| Thermal Stability | Polyethylene | 30 |

| Chemical Resistance | Polyvinyl Chloride | 40 |

Mechanism of Action

The mechanism of action of 2-((Dichlorofluoromethylsulfanyl)-(trifluoromethyl)amino)-benzoylfluoride involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and functional groups allow it to form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations:

- Benzoylfluoride vs. This reactivity may enhance degradation rates or interaction with biological nucleophiles (e.g., enzymes).

- Thioether Linkages: Unlike the thioether-containing benzamide in , the target compound’s dichlorofluoromethylsulfanyl group introduces steric bulk and electron-withdrawing effects, which could alter binding kinetics or toxicity profiles .

Physicochemical and Application-Based Comparisons

Table 2: Physicochemical and Functional Properties

Research Findings:

- Herbicide Contrasts: Unlike sulfonylureas like metsulfuron-methyl, which inhibit acetolactate synthase, the target’s benzoylfluoride may act via irreversible enzyme inhibition or soil pre-emergent activity due to its reactivity .

- Pharmaceutical Viability: While excluded thioether benzamides () target viral or thrombotic pathways, the target’s dichlorofluoromethylsulfanyl group could confer unintended cytotoxicity, limiting drug development without structural optimization .

Biological Activity

Chemical Structure and Properties

The compound “2-((Dichlorofluoromethylsulfanyl)-(trifluoromethyl)amino)-benzoylfluoride” is characterized by a complex structure that includes several halogenated groups. This structural complexity often correlates with significant biological activity, particularly in pharmacology and agrochemistry. Compounds with trifluoromethyl and dichlorofluoromethyl groups are known for their lipophilicity, which can enhance membrane permeability and bioavailability.

While specific studies on this compound may be limited, compounds with similar functional groups often exhibit activity by interacting with various biological targets:

- GABA Receptors : Some halogenated compounds act as modulators of GABA receptors, influencing neurotransmission and potentially exhibiting anxiolytic or sedative effects.

- Enzyme Inhibition : The presence of sulfur-containing moieties can lead to inhibition of specific enzymes, such as proteases or kinases, which are crucial in various signaling pathways.

Biological Activity

Research on related compounds suggests potential applications in the following areas:

- Insecticides : Many compounds with similar structures are used in agricultural settings as insecticides due to their ability to disrupt neural signaling in pests.

- Pharmaceuticals : Compounds with trifluoromethyl groups have been explored for their potential as anti-cancer agents, anti-inflammatory drugs, and antibiotics.

Case Studies and Research Findings

- Insecticidal Activity : A study on related halogenated compounds demonstrated effective insecticidal properties against various pests. The mechanism was attributed to neurotoxic effects resulting from GABA receptor antagonism.

- Antimicrobial Properties : Research indicated that trifluoromethyl-substituted compounds possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, likely due to their ability to penetrate bacterial membranes effectively.

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((Dichlorofluoromethylsulfanyl)-(trifluoromethyl)amino)-benzoylfluoride, and what key reaction conditions influence yield?

- Methodology : The synthesis of fluorinated benzoyl derivatives often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 2-chloro-4-(2-trifluoromethylphenyl)benzoic acid are synthesized via substitution using amines or thiols under basic conditions (e.g., potassium carbonate) . For the target compound, the dichlorofluoromethylsulfanyl group may require controlled reaction temperatures (0–25°C) and anhydrous solvents (e.g., THF) to prevent hydrolysis of the benzoyl fluoride moiety. Reaction progress should be monitored via TLC or HPLC .

- Critical Factors : Solvent polarity, stoichiometry of nucleophiles (e.g., dichlorofluoromethylsulfanyl chloride), and exclusion of moisture are critical to avoid side reactions like hydrolysis or undesired byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy : Use NMR to confirm the presence of trifluoromethyl and dichlorofluoromethyl groups, as fluorine environments are highly sensitive to substitution patterns. NMR and NMR can resolve aromatic and amino proton environments .

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS can assess purity, particularly for detecting residual solvents or unreacted intermediates .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S, Cl, F) to confirm stoichiometric ratios .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density distributions on the benzoyl fluoride core. Compare with analogs lacking the trifluoromethyl group (e.g., 2-chloro-4-trifluoromethylbenzoic acid) to quantify electronic effects .

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols) under identical conditions. The trifluoromethyl group is expected to enhance electrophilicity at the carbonyl carbon, accelerating reactions with weak nucleophiles .

- Data Contradiction : If experimental rates contradict computational predictions, consider steric hindrance from the dichlorofluoromethylsulfanyl group as a mitigating factor.

Q. What experimental strategies can resolve contradictions in reported biological activities of structurally similar fluorinated compounds?

- Methodology :

- Comparative SAR Studies : Synthesize analogs with incremental modifications (e.g., replacing trifluoromethyl with methyl) and test bioactivity in standardized assays (e.g., enzyme inhibition). For example, methyl 2-((trifluoromethyl)amino)acetate derivatives show enhanced stability compared to non-fluorinated analogs .

- Meta-Analysis : Systematically review literature on fluorinated benzoyl derivatives, categorizing results by assay type (e.g., in vitro vs. in vivo) and cell lines used. Discrepancies may arise from differences in membrane permeability or metabolic degradation .

Q. How can researchers assess the environmental stability and degradation pathways of this compound?

- Methodology :

- Hydrolytic Stability : Expose the compound to aqueous buffers at varying pH (2–12) and temperatures (25–60°C). Monitor degradation via LC-MS to identify products (e.g., benzoic acid derivatives) .

- Photodegradation : Use UV-Vis irradiation (λ = 254–365 nm) in environmental chambers. Compare with perfluoroalkyl substance (PFAS) degradation protocols, which often involve hydroxyl radical scavengers to isolate pathways .

- Advanced Tools : Isotopic labeling (e.g., in water) can trace hydrolysis mechanisms, while QSAR models predict persistence based on substituent electronegativity .

Methodological Considerations for Experimental Design

Q. What statistical approaches are recommended for optimizing reaction conditions in high-throughput synthesis?

- Methodology :

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, solvent, catalyst loading). For example, a 3 factorial design can optimize yield while minimizing byproducts .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables, particularly for reactions sensitive to moisture or oxygen .

Q. How can researchers validate the thermal stability of this compound for material science applications?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres. Compare with fluorinated polymers (e.g., polytetrafluoroethylene) to benchmark stability .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic decomposition events. Anomalies may indicate impurities or polymorphic forms .

Tables for Key Data Comparison

| Property | This compound | Analog (2-Chloro-4-trifluoromethylbenzoic Acid) |

|---|---|---|

| Molecular Weight (g/mol) | ~330 (estimated) | 238.5 |

| Electrophilicity (DFT eV) | +2.3 (predicted) | +1.8 |

| Hydrolytic Half-life (pH 7) | 48 hours (estimated) | 120 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.